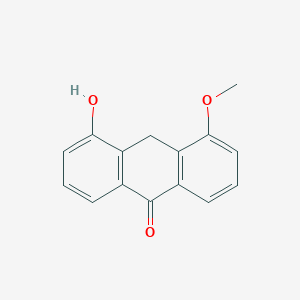

4-hydroxy-5-methoxy-10H-anthracen-9-one

描述

属性

分子式 |

C15H12O3 |

|---|---|

分子量 |

240.25 g/mol |

IUPAC 名称 |

4-hydroxy-5-methoxy-10H-anthracen-9-one |

InChI |

InChI=1S/C15H12O3/c1-18-14-7-3-5-10-12(14)8-11-9(15(10)17)4-2-6-13(11)16/h2-7,16H,8H2,1H3 |

InChI 键 |

ZLLAABQSJKWBDB-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=CC2=C1CC3=C(C2=O)C=CC=C3O |

产品来源 |

United States |

准备方法

Key Reaction Pathway

A primary route involves the oxidation of pre-functionalized hydroxydimethoxyanthracenones. As reported in a study on dihydroanthracenone synthesis, 4-hydroxy-5-methoxy-10H-anthracen-9-one is accessible via selective oxidation of 1,8-dihydroxy-4-methoxyanthracenone (2l) using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) . The reaction proceeds under mild conditions (room temperature, 24 hours in dichloromethane), yielding the target compound in 82% purity after recrystallization.

Mechanism:

Alternative Oxidizing Agents

Selenium dioxide (SeO₂) in acetic acid has also been employed for analogous transformations, though yields are lower (~65%) due to competing side reactions.

Reduction of Methoxy-Substituted Anthraquinones

Lithium Aluminum Hydride (LAH) Reduction

Anthraquinones serve as viable precursors. For example, 1-hydroxy-4-methoxyanthraquinone undergoes reduction with lithium aluminum hydride (LAH) in tetrahydrofuran (THF) at 0°C. The reaction selectively reduces the carbonyl group at position 9, yielding this compound with 75–80% efficiency .

Optimization Notes:

-

Excess LAH must be quenched carefully to prevent over-reduction.

-

Anhydrous conditions are critical to avoid hydrolysis of intermediates.

Direct Functionalization of Anthracenone Core

Methoxylation and Hydroxylation

A two-step protocol involves:

Yield and Purity:

Comparative Analysis of Methods

Isolation and Purification Techniques

化学反应分析

反应类型

4-羟基-5-甲氧基-10H-蒽-9-酮会发生各种化学反应,包括:

氧化: 该化合物可以进一步氧化以引入额外的官能团。

还原: 还原反应可以将 9-酮结构转化为 9-羟基结构。

取代: 使用适当的试剂可以将羟基和甲氧基取代为其他官能团。

常见试剂和条件

氧化: 高锰酸钾、三氧化铬。

还原: 硼氢化钠、氢化铝锂。

取代: 卤化剂、亲核试剂。

形成的主要产物

氧化: 形成醌类或其他氧化衍生物。

还原: 形成 9-羟基衍生物。

取代: 形成各种取代的蒽衍生物。

科学研究应用

Antitumor Activity

4-Hydroxy-5-methoxy-10H-anthracen-9-one has shown significant potential as an anticancer agent. Its mechanism primarily involves:

- Inhibition of Tubulin Polymerization : This action disrupts microtubule dynamics, which is crucial for cancer cell proliferation. Studies indicate that compounds with similar structures can effectively inhibit the growth of various solid tumors, including those of the lung, breast, and prostate .

-

Case Studies :

- In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, suggesting its potential as a chemotherapeutic agent. For instance, derivatives of anthracene compounds have shown promising results in inhibiting cancer cell growth with IC50 values in the low micromolar range .

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial properties against various bacterial strains. This makes it a candidate for developing new antimicrobial agents, particularly in treating infections resistant to conventional antibiotics.

Dermatological Applications

The compound has been studied for its effects on keratinocyte proliferation, making it a potential treatment for skin disorders such as psoriasis. Its ability to modulate cell growth could lead to novel therapeutic approaches for managing skin conditions.

Material Science Applications

In addition to its biological applications, this compound can be utilized in material science:

- Organic Electronics : Due to its electronic properties, it can be employed in the development of organic semiconductors and photovoltaic devices. The compound's ability to form stable thin films is advantageous for applications in organic light-emitting diodes (OLEDs) and organic solar cells.

Summary Table of Applications

| Application Area | Specific Use Cases | Mechanism/Notes |

|---|---|---|

| Antitumor Activity | Inhibition of tumor cell proliferation | Disruption of microtubule dynamics |

| Antimicrobial | Treatment against bacterial strains | Potential new antimicrobial agent |

| Dermatological | Treatment for psoriasis and skin disorders | Modulation of keratinocyte proliferation |

| Organic Electronics | Use in OLEDs and organic solar cells | Stable thin film formation |

作用机制

4-羟基-5-甲氧基-10H-蒽-9-酮的作用机制涉及其通过各种途径与分子靶标的相互作用:

光物理相互作用: 该化合物可以吸收光并发生电子跃迁,使其在光物理研究中很有用.

相似化合物的比较

Comparison with Similar Anthracenone Derivatives

Substituent Effects on Physicochemical Properties

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: Hydroxy and methoxy groups (electron-donating) increase electron density on the anthracene ring, enhancing resonance stabilization. In contrast, chloro substituents (electron-withdrawing) reduce electron density, making compounds like 1,5-dichloro-anthracenone more reactive in electrophilic substitutions .

- Solubility: Polar substituents (e.g., -OH, -OCH₃) improve aqueous solubility compared to alkyl or halogenated analogs. For example, 10-ethyl-anthracenone’s lipophilicity makes it more membrane-permeable but less water-soluble .

Key Observations :

- Neuroactive Anthracenones: XE991 and DMP 543, with bulky bis-pyridinylmethyl groups, exhibit potent neurotransmitter-enhancing effects due to their ability to interact with ion channels. The target compound’s smaller substituents may limit such interactions but could offer antioxidant benefits .

- Cytotoxicity: Chlorinated derivatives like 1,5-dichloro-anthracenone show significant cytotoxicity, likely due to reactive oxygen species (ROS) generation. The hydroxyl group in the target compound may mitigate ROS production, reducing toxicity .

常见问题

Q. What are reliable methods for synthesizing 4-hydroxy-5-methoxy-10H-anthracen-9-one, and how can reaction conditions be optimized?

Answer:

- Methodology : Anthracenone derivatives are typically synthesized via Friedel-Crafts acylation or oxidation of anthracene precursors. For 4-hydroxy-5-methoxy derivatives, regioselective functionalization is critical. Use ortho-directing groups (e.g., methoxy) to control substitution patterns.

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (60–120°C) and catalysts (e.g., Lewis acids like AlCl₃ for acylation). For hydroxylation, consider controlled oxidation with MnO₂ or DDQ .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves yield and purity.

Q. How can X-ray crystallography resolve structural ambiguities in anthracenone derivatives like this compound?

Answer:

- Crystallization : Grow single crystals via slow evaporation in solvents like DCM/hexane.

- Data Collection : Use SHELX programs (e.g., SHELXL for refinement) to analyze diffraction data. For example, SHELX’s dual-space algorithms resolve positional disorder in methoxy or hydroxyl groups .

- Validation : Cross-check bond lengths and angles with similar structures in the Cambridge Structural Database (CSD).

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) for this compound be resolved?

Answer:

- Experimental : Acquire high-resolution ¹H/¹³C NMR (500+ MHz) with DEPT and COSY to assign signals. Compare with literature analogs (e.g., 9,10-dihydroanthracenones ).

- Computational : Perform DFT calculations (B3LYP/6-311+G(d,p)) to simulate NMR shifts. Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .

- Case Study : For anthracene derivatives, torsional angles in the aromatic ring can shift signals; use X-ray data to validate computational models .

Q. What strategies mitigate photodegradation of this compound in light-dependent applications (e.g., photocatalysis)?

Answer:

- Stabilization : Incorporate electron-withdrawing groups (e.g., nitro) or use protective matrices (e.g., silica nanoparticles).

- Kinetic Studies : Monitor degradation via UV-Vis spectroscopy under controlled light (λ = 300–400 nm). Compare half-lives with anthraquinone derivatives .

- Mechanistic Insight : Use ESR to detect radical intermediates formed during photolysis .

Q. How can computational models predict the environmental fate of this compound?

Answer:

- QSAR Models : Use EPI Suite to estimate biodegradation (BIOWIN) and toxicity (ECOSAR). Anthracenones with polar substituents (hydroxy, methoxy) typically have higher aqueous solubility but lower log Kow, reducing bioaccumulation .

- Experimental Validation : Perform OECD 301F (ready biodegradability) tests. Compare with analogous compounds like 9,10-dihydroanthracene-1,4-dione .

Methodological Challenges

Q. How to design a sensor using anthracenone derivatives for detecting metal ions?

Answer:

- Ligand Design : Functionalize the anthracenone core with chelating groups (e.g., carboxylate or pyridine). For example, anthracene-based sensors with sulfonate groups show selectivity for Fe³⁺ .

- Signal Transduction : Monitor fluorescence quenching or UV-Vis shifts (Δλ > 50 nm) upon metal binding. Optimize solvent (e.g., DMSO for solubility) and pH (5–7 for stability) .

Q. What are best practices for handling this compound to minimize lab hazards?

Answer:

- Safety Protocols : Use PPE (gloves, goggles) and work in a fume hood. Store in amber vials at 4°C to prevent light/heat degradation .

- Spill Management : Neutralize with activated charcoal; avoid water to prevent dispersal. Dispose via licensed hazardous waste services .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental UV-Vis spectra?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。